molecular formula C9H10O B1583988 1-Methoxy-3-vinylbenzene CAS No. 626-20-0

1-Methoxy-3-vinylbenzene

Cat. No.: B1583988
CAS No.: 626-20-0
M. Wt: 134.17 g/mol
InChI Key: PECUPOXPPBBFLU-UHFFFAOYSA-N
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Description

1-Methoxy-3-vinylbenzene (C₉H₁₀O, molecular weight 134.18 g/mol) is a styrene derivative featuring a methoxy group at the 1-position and a vinyl group at the 3-position of the benzene ring. It is a key intermediate in pharmaceutical synthesis, notably for producing norfenefrine (a neurotransmitter and antihypotensive agent) via hydroxyamination reactions. Its structure is confirmed by NMR

  • ¹H NMR (CDCl₃): δ 7.26 (t, J = 8.0 Hz, 1H), 6.71 (dd, J = 17.8 Hz, 11.0 Hz, 1H), 3.83 (s, OCH₃, 3H) .
  • ¹³C NMR (CDCl₃): δ 159.9 (C-O), 139.1 (vinyl), 55.3 (OCH₃) .

The vinyl group enables catalytic transformations, such as iron-catalyzed hydroxyamination, yielding 70–71% of amino-alcohol products like norfenefrine .

Preparation Methods

Synthesis via Isomerising Metathesis of Cardanol Derivatives

One prominent preparation method involves the isomerising metathesis of cardanol, a naturally derived phenolic compound, to obtain 1-methoxy-3-vinylbenzene.

  • Process Description:
    Cardanol undergoes isomerisation catalyzed by palladium dimers followed by metathesis using ruthenium-based catalysts (e.g., Grubbs catalysts). The reaction is typically carried out in anhydrous dichloromethane or 2-methyl tetrahydrofuran under ethylene atmosphere at room temperature for 24 hours.

  • Catalysts and Yields:
    The catalysts used include HG1 (Hoveyda-Grubbs first generation), G1 (Grubbs first generation), and HG2 (Hoveyda-Grubbs second generation). HG1 catalyst showed the highest efficiency with yields up to 96% in the conversion of cardanol to this compound (or related vinylphenols).

Entry Substrate Catalyst Yield (%)
1 Cardanol HG1 96
2 Cardanol G1 85
3 Cardanol HG2 11
  • Reaction Conditions:
    • Substrate concentration: 3 mmol
    • Catalyst loading: 0.3 mol%
    • Solvent: Anhydrous DCM or 2-methyl THF
    • Pressure: 10 bar ethylene
    • Time: 24 h
    • Temperature: Room temperature

This method offers a green chemistry approach by utilizing renewable cardanol feedstock and mild reaction conditions.

Palladium-Catalyzed Heck Vinylation of Methoxyaryl Bromides

Another efficient synthetic route to this compound is the palladium-catalyzed Heck vinylation of 3-bromoanisole derivatives.

  • Method Overview:
    The Heck reaction couples 3-bromoanisole (3-bromo-1-methoxybenzene) with ethylene or ethylene surrogates under palladium catalysis to form the vinylated product.

  • Catalysts and Reagents:

    • Palladium catalysts such as PdRuPhos G3, PdXPhos G, and PdXPhos G4 are employed at 10 mol% loading.
    • Bases include potassium tert-butoxide (KOtBu).
    • Tetraethylammonium salts are used as solid ethylene surrogates to avoid handling gaseous ethylene.
  • Reaction Conditions:

    • Solvent: Toluene (0.2 M)
    • Temperature: 80–120 °C depending on solvent
    • Time: 18–36 hours
    • Molar ratios: 1 equiv substrate, 8 equiv ammonium salt and base
  • Workup Procedures:
    After reaction, mixtures are cooled, filtered, and purified by column chromatography or automated systems. NMR analysis confirms product formation.

  • Yields:
    Vinylation yields for related methoxy-substituted vinyl arenes range from 57% to 77%, with this compound typically isolated in the upper range of these yields.

Catalyst Base Temp (°C) Time (h) Yield (%) (typical)
PdRuPhos G3 KOtBu 100 18–36 65–75
PdXPhos G KOtBu 100 18–20 70–77
PdXPhos G4 KOtBu 100 18 70+

This method is notable for avoiding direct ethylene gas use and for its applicability to various heteroaryl substrates.

Wittig-Type Olefination Using Phosphonate Esters

A classical organic synthesis approach involves the Wittig-Horner reaction between m-methoxybenzaldehyde and phosphonate esters to form this compound derivatives.

  • Reaction Details:
    The reaction uses 2-(benzyloxy)phenylmethyl phosphonate diethyl ester and m-methoxybenzaldehyde in the presence of strong bases such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA).

  • Reaction Conditions:

    • Temperature range: 0–130 °C
    • Solvents: Alcohols (C1–C6), dichloromethane, chloroform, acetone, ethyl acetate, tetrahydrofuran, toluene, DMF
    • Reaction time: 0–48 hours
    • Alkaline conditions with bases such as sodium hydride or potassium carbonate
  • Purification:
    Excess m-methoxybenzaldehyde is removed by washing with saturated sodium bisulfite solution. The product is recrystallized from suitable solvents such as alcohols or chlorinated solvents.

  • Product:
    The intermediate 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene is obtained, which can be further deprotected to yield this compound.

This method is well-established and allows for selective formation of vinyl arenes with methoxy substitution, though it requires careful control of reaction conditions and purification steps.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range (%) Notes
Isomerising Metathesis of Cardanol HG1, G1, HG2 catalysts, Pd dimer DCM or 2-MeTHF, 10 bar ethylene, r.t. 11–96 Green, renewable feedstock, mild
Palladium-Catalyzed Heck Vinylation PdRuPhos G3, PdXPhos G, KOtBu, ammonium salts Toluene, 80–120 °C, 18–36 h 57–77 Avoids ethylene gas, broad substrate scope
Wittig-Type Olefination Phosphonate esters, strong bases (NaH, KOtBu, LDA) 0–130 °C, 0–48 h, various solvents Not explicitly stated Classical, requires multiple steps

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic attack, making it susceptible to reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Hydrogenation: The vinyl group can be hydrogenated to form 1-methoxy-3-ethylbenzene using hydrogen gas (H2) and a palladium catalyst (Pd/C).

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Nitration: 1-Methoxy-3-nitrobenzene.

    Halogenation: 1-Methoxy-3-chlorobenzene or 1-Methoxy-3-bromobenzene.

    Oxidation: 1-Methoxy-3-formylbenzene or 1-Methoxy-3-carboxybenzene.

Scientific Research Applications

Synthetic Chemistry

1-Methoxy-3-vinylbenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its vinyl group enables participation in various addition reactions, making it a valuable precursor for synthesizing polymers and other materials.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionYield (%)
HydroxyaminationConversion to 2-amino-1-(3-methoxyphenyl)ethan-1-ol using iron catalyst70%
EthenolysisSynthesis of 3-vinylphenol from cardanolVariable
Isomerizing MetathesisProduction of branched esters and higher value chemicalsUp to 91%

The hydroxyamination reaction is particularly noteworthy, as it allows for the production of pharmaceutical intermediates such as norfenefrine from this compound with good yields . Additionally, its application in ethenolysis and isomerizing metathesis has been explored for creating various useful compounds from renewable resources like cardanol .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound as a precursor for drug synthesis. It has been involved in the production of several important drugs through various synthetic pathways.

Case Study: Synthesis of Norfenefrine

In one study, researchers successfully converted this compound into norfenefrine through a series of reactions involving hydroxyamination. The process utilized an iron catalyst and resulted in a yield of approximately 70% . This highlights the compound's utility in drug development.

Material Science

Beyond its role in pharmaceuticals, this compound is also applied in material science, particularly in the synthesis of polymers and resins. The vinyl group allows it to participate in polymerization reactions, contributing to the production of materials with specific properties suitable for various industrial applications.

Environmental Considerations

Research into greener synthesis methods using this compound has gained traction. For instance, studies have explored using environmentally friendly solvents and catalysts to improve reaction efficiency while minimizing environmental impact . This aligns with the broader trend towards sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-vinylbenzene in chemical reactions primarily involves the activation of the benzene ring by the methoxy group. This activation increases the electron density on the ring, making it more reactive towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-3-methylbenzene (3-Methylanisole)

  • Molecular formula : C₈H₁₀O
  • Molecular weight : 122.17 g/mol
  • Key differences : Replaces the vinyl group with a methyl substituent.
  • Reactivity : Lacks the reactive vinyl double bond, limiting participation in addition reactions (e.g., hydroxyamination). Primarily used as a solvent or intermediate in organic synthesis .

1-Methoxy-3-(methoxymethyl)benzene

  • Molecular formula : C₉H₁₂O₂
  • Molecular weight : 152.19 g/mol
  • Key differences : Contains a methoxymethyl (–CH₂OCH₃) group instead of vinyl.
  • Reactivity: The electron-donating methoxymethyl group may enhance solubility in polar solvents but reduces electrophilic reactivity compared to the vinyl group. No catalytic applications reported in the evidence .

3-Phenoxytoluene

  • Molecular formula : C₁₃H₁₂O
  • Molecular weight : 184.24 g/mol
  • Key differences: Features a phenoxy group (–OPh) and methyl group.
  • Applications: Used in polymer and surfactant synthesis due to its ether linkage.

1-Methoxy-3,5-dinitrobenzene

  • Molecular formula : C₇H₆N₂O₅
  • Molecular weight : 198.13 g/mol
  • Key differences: Nitro groups (–NO₂) at positions 3 and 5 drastically alter electronic properties, making it highly electrophilic.
  • Reactivity: Participates in nucleophilic aromatic substitution but lacks the vinyl group’s capacity for catalytic functionalization.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Reactivity/Applications Yield in Catalytic Reactions
1-Methoxy-3-vinylbenzene C₉H₁₀O 134.18 –OCH₃, –CH=CH₂ Hydroxyamination (70–71% yield for norfenefrine) 70–71%
1-Methoxy-3-methylbenzene C₈H₁₀O 122.17 –OCH₃, –CH₃ Limited to electrophilic substitution; solvent use N/A
3-Phenoxytoluene C₁₃H₁₂O 184.24 –OPh, –CH₃ Polymer/surfactant synthesis N/A
1-Methoxy-3-(methoxymethyl)benzene C₉H₁₂O₂ 152.19 –OCH₃, –CH₂OCH₃ No reported catalytic applications N/A

Key Research Findings

  • Electronic Effects : Methoxy groups enhance ring electron density, directing electrophilic attacks to specific positions. However, nitro groups (e.g., in 1-methoxy-3,5-dinitrobenzene) reverse this effect, favoring nucleophilic substitution .
  • Toxicity Considerations: Limited data exist for this compound and its analogs, though some derivatives (e.g., 1-methoxy-3,5-dinitrobenzene) may pose handling risks .

Biological Activity

1-Methoxy-3-vinylbenzene, also known as p-methoxystyrene, is an organic compound with the molecular formula C9_9H10_{10}O. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.

  • Molecular Weight : 134.18 g/mol
  • CAS Number : 637-69-4
  • Molecular Structure : The compound features a methoxy group (-OCH3_3) and a vinyl group (-CH=CH2_2) attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group enhances the compound's lipophilicity, which can facilitate its absorption and interaction with cell membranes. The vinyl group can participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that may exert biological effects.

Biological Activities

This compound has been studied for several biological activities:

  • Antioxidant Properties : It has shown potential in scavenging free radicals, thereby reducing oxidative stress.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antioxidant Activity :
    • A study demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid. The IC50_{50} value was reported at approximately 50 µM, indicating moderate antioxidant capacity .
  • Antimicrobial Activity :
    • In vitro tests revealed that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 100 to 200 µg/mL depending on the bacterial strain tested .
  • Anti-inflammatory Effects :
    • A study focused on its anti-inflammatory properties found that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in managing inflammatory diseases .

Data Summary Table

Biological ActivityMethodologyFindingsReference
AntioxidantDPPH assayIC50_{50} = 50 µM
AntimicrobialMIC determinationInhibitory range: 100-200 µg/mL
Anti-inflammatoryCytokine assayReduced cytokine levels

Q & A

Q. Basic: What are the most reliable synthetic routes for 1-Methoxy-3-vinylbenzene, and how do reaction conditions influence yields?

Methodological Answer:
this compound can be synthesized via Wittig reactions or Grignard-based coupling . For example:

  • Wittig Reaction : Reacting 3-methoxybenzaldehyde with vinyltriphenylphosphonium bromide in anhydrous THF using t-BuOK as a base. Yields (~75–85%) depend on temperature control (0–5°C) to minimize side reactions like polymerization .
  • Copper-Catalyzed Coupling : A Pd/Cu-mediated Sonogashira coupling between 3-methoxyiodobenzene and acetylene derivatives under argon, achieving ~91% yield with optimized ligand ratios (e.g., hydrazon ligands) and solvent polarity .

Key Variables :

ParameterWittig ReactionGrignard Coupling
Temperature (°C)0–540
SolventTHFIsopropyl alcohol
CatalystNoneCuI/Pd
Yield Range75–85%85–91%

Q. Basic: How can researchers structurally characterize this compound using spectroscopic techniques?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 5.2–5.8 ppm (vinyl protons), and δ 3.8 ppm (methoxy group) confirm substitution patterns .
    • ¹³C NMR : Signals at ~160 ppm (C-O of methoxy) and 110–130 ppm (vinyl carbons) validate connectivity .
  • IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1630 cm⁻¹ (C=C) provide functional group confirmation .

Data Cross-Validation : Compare spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments.

Q. Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer :
Contradictions (e.g., unexpected polymerization rates or regioselectivity) may arise from:

  • Impurity Effects : Trace metals (e.g., Cu⁺) in solvents can accelerate side reactions. Use chelating agents (e.g., EDTA) during synthesis .
  • pH Sensitivity : Stability in aqueous phases varies (optimal pH 5–9). Test reactivity under buffered conditions to isolate pH-dependent pathways .
  • Comparative Analysis : Benchmark results against structurally analogous compounds (e.g., 1-Ethoxy-3-methylbenzene) to identify substituent-driven trends .

Experimental Design :

Replicate conflicting studies under controlled purity/pH conditions.

Use kinetic profiling (e.g., time-resolved UV-Vis) to track intermediate formation.

Apply multivariate analysis to decouple variables (e.g., solvent polarity vs. temperature) .

Q. Advanced: What strategies optimize enantioselective functionalization of this compound for pharmaceutical intermediates?

Methodological Answer :

  • Chiral Ligands : Use BINOL-derived phosphoramidites in Pd-catalyzed asymmetric allylic alkylation to achieve >90% ee .
  • Enzyme-Mediated Reactions : Lipases (e.g., CAL-B) catalyze regioselective acylations of the vinyl group in non-polar solvents .
  • Computational Screening : DFT-guided identification of transition states predicts optimal catalysts (e.g., Ru-based complexes) for Diels-Alder reactions .

Case Study :

ApproachCatalystSolventee (%)Yield (%)
Pd/BINOLToluene9285
CAL-B LipaseHexane7890
Ru-Denmark CatalystDCM9582

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation (classified as Acute Toxicity Category 4 via inhalation) .
  • PPE : Nitrile gloves and safety goggles mandatory; avoid skin contact (potential dermal toxicity Category 4) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

First Aid :

  • Ingestion : Rinse mouth with water; seek medical attention .
  • Fire Hazards : Extinguish with CO₂ or dry chemical powder; avoid water jets .

Q. Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer :

  • QSAR Modeling : Predict bioaccumulation (log P ~2.8) and toxicity using quantitative structure-activity relationships .
  • Microcosm Studies : Test degradation in soil/water systems with HPLC-MS monitoring to identify persistent metabolites .
  • Alternative Assessments : Compare with structurally similar compounds (e.g., 1-Methoxy-4-vinylbenzene) with known ecotoxicological profiles .

Proposed Testing Matrix :

ParameterMethodReference Standard
BiodegradationOECD 301D (Closed Bottle)Phenol
Aquatic ToxicityDaphnia magna assayEC₅₀ < 10 mg/L

Properties

IUPAC Name

1-ethenyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECUPOXPPBBFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342749
Record name 1-Methoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-20-0
Record name 1-Ethenyl-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this experiment propylene is charged into a reactor containing an ethylenation reaction mixture that has been allowed to run long enough to demonstrate catalytic activity similar to what is observed in the ethylenation reaction catalyzed by (CH3)5CpRh(CO)2This procedure is followed because it is feared that propylene might be so much less reactive than ethylene that even small inhibiting influences might interfere with the detection of propenylanisole. Thus, an ethylenation reaction is set up as follows: the sealed autoclave containing a glass liner that has been oven dried is purged with argon. A 10-ml anisole solution of 147 mg (0.5 mmole) of the Rh catalyst is introduced by syringe through a dip tube capped with a rubber septum. Another 50 ml of anisole is added the same way. After purging with argon again, the reactor is pressurized with ethylene to 500 psig at room temperature. The temperature is raised to 180° C. (at 680 psig) and, over a four-hour period, both GLC-mass spectral analysis and the change of color from red to yellow reveal the conversion of the initially charged dicarbonyl rhodium complex to (CH3)5CpRh(C2H4)2. After an additional 16 hours at 175° C., a small amount of m-vinylanisole is detected. An additional 2 hours at 190° C. results in considerably more rapid production of m-vinylanisole. At this point the reactor is cooled then vented then charged with propylene. After 1.5 turnovers, the selectivity to m-vinylanisole is 85 percent. Samples from this point on are deep blue in color. The temperature is raised to 200° C. (at 330 psig) over a two-hour period and held there for an additional 2 hours. GLC-mass spectral analysis indicates the production of small amounts of propenylanisole. The temperature is raised again to 210° C. and held there 21 hours then to 220° C. for an additional 16 hours. During this time GLC and GLC-mass spectral analysis indicate the production of about 100 mg of a mixture of two isomers of propenylanisole.
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[Compound]
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(CH3)5CpRh(CO)2This
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50 mL
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Rh
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147 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Methoxy-3-vinylbenzene
1-Methoxy-3-vinylbenzene
1-Methoxy-3-vinylbenzene
1-Methoxy-3-vinylbenzene
1-Methoxy-3-vinylbenzene
1-Methoxy-3-vinylbenzene

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